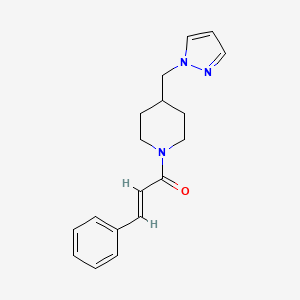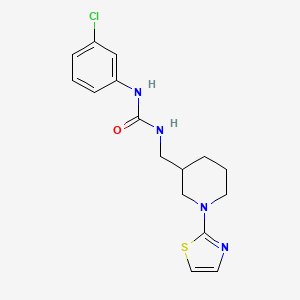
1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as Itk. Itk is a critical signaling molecule in T-cell activation and differentiation, making it a promising target for the treatment of autoimmune disorders, cancer, and other diseases.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antitumor Activity : Novel derivatives containing thiazolyl urea structures have shown promising antitumor activities. For instance, the synthesis of 4,5‐disubstituted thiazolyl urea derivatives and their evaluation demonstrated significant antitumor potential, highlighting the role of such compounds in developing new cancer treatments (Ling et al., 2008).
Antioxidant Activity : The synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties has been explored, revealing potent antioxidant activities. These findings suggest the potential for these compounds in therapeutic applications targeting oxidative stress-related diseases (Reddy et al., 2015).
Insecticidal Properties : Research into urea derivatives also encompasses the development of new insecticides, with studies demonstrating the efficacy of certain compounds in interfering with cuticle deposition, indicating their utility in pest control (Mulder & Gijswijt, 1973).
Molecular Interaction and Mechanism of Action
Neurological Applications : Compounds within the same family have been examined for their interactions with neuronal receptors, such as the cannabinoid CB1 receptor, showcasing the complexity of their potential effects on the central nervous system and their relevance to neurological disorders (Wang et al., 2011).
Structural and Conformational Studies : The structural characteristics and conformational behaviors of tri-substituted ureas derived from N-methylpiperazine highlight the importance of molecular structure in the biological activity and potential applications of these compounds (Iriepa & Bellanato, 2013).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c17-13-4-1-5-14(9-13)20-15(22)19-10-12-3-2-7-21(11-12)16-18-6-8-23-16/h1,4-6,8-9,12H,2-3,7,10-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUESUFUWTRMXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)
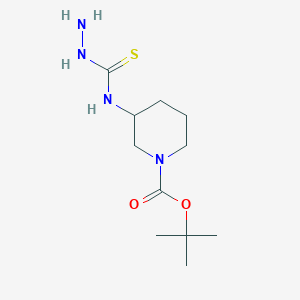
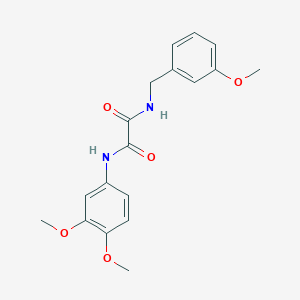
![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid](/img/structure/B2893848.png)
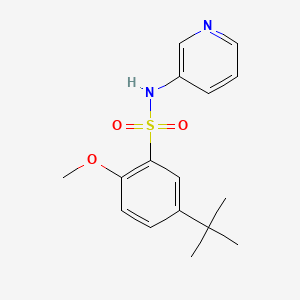
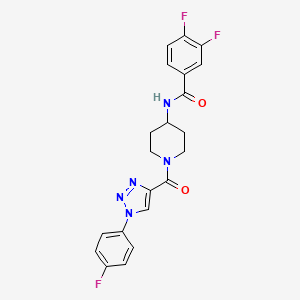
![3-benzyl-9-(5-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2893852.png)
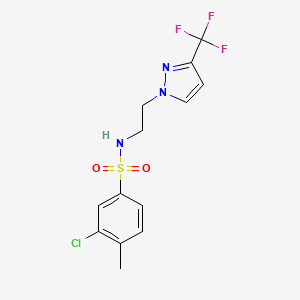
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2893856.png)


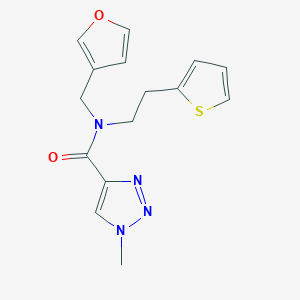
![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2893860.png)
